molecular formula C14H14O3 B12275138 2-Methoxy-2-naphthalen-2-yl-propionic acid CAS No. 299397-14-1

2-Methoxy-2-naphthalen-2-yl-propionic acid

Cat. No.: B12275138
CAS No.: 299397-14-1
M. Wt: 230.26 g/mol
InChI Key: PATHKUFURGNLJU-UHFFFAOYSA-N
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Description

2-Methoxy-2-naphthalen-2-yl-propionic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene and is characterized by the presence of a methoxy group and a propionic acid moiety attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves the reaction of 2-naphthol with methanol in the presence of a strong acid catalyst to form 2-methoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propionic anhydride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-naphthalen-2-yl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-naphthalen-2-yl-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propionic acid moiety play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-naphthalen-1-yl-propionic acid: Similar in structure but with the methoxy group attached to a different position on the naphthalene ring.

    2-Hydroxy-2-naphthalen-2-yl-propionic acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.

    2-Methoxy-2-naphthalen-2-yl-propanol: A reduced derivative with an alcohol group instead of a carboxylic acid group.

Uniqueness

2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

299397-14-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-methoxy-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)

InChI Key

PATHKUFURGNLJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC

Origin of Product

United States

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